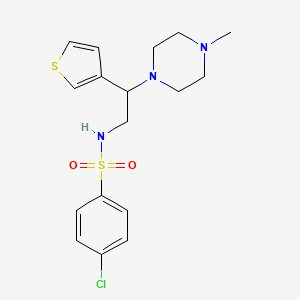![molecular formula C16H15BrN2O3S B2767312 2-bromo-N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]benzamide CAS No. 946337-82-2](/img/structure/B2767312.png)
2-bromo-N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
BTB can be synthesized in various ways, including the Buchwald-Hartwig coupling method and the Suzuki-Miyaura coupling method. The compound can be characterized by various analytical techniques such as NMR, IR, and MS.
Molecular Structure Analysis
The molecular formula of BTB is C16H15BrN2O3S. It has a molecular weight of 395.27. The InChI Key is VXGMJCOMVRHSPH-UHFFFAOYSA-N.
Chemical Reactions Analysis
Reactions at the benzylic position of BTB can involve free radical bromination, nucleophilic substitution, and oxidation . These reactions are influenced by the resonance stabilization of the benzylic radical .
Aplicaciones Científicas De Investigación
Anticancer Applications
Compounds structurally related to 2-bromo-N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]benzamide have been synthesized and evaluated for their anticancer activities. For instance, derivatives of N-phenylbenzamide, linked with thiazolidinone and oxadiazole structures, have shown moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer cells. These compounds were assessed through their inhibitory concentrations (IC50 values) and compared to standard drugs like etoposide, with some derivatives exhibiting higher anticancer activities (Ravinaik et al., 2021).
Antimicrobial Applications
The antimicrobial potential of similar compounds has been explored, with some derivatives demonstrating potent antimicrobial activity against a range of pathogenic strains. These compounds, featuring the thiazolidinone moiety, were synthesized and tested against Gram-positive, Gram-negative bacterial strains, and fungal strains, showcasing pronounced antibacterial activity, particularly against Gram-positive bacteria, and significant antifungal effects against Candida strains (Bikobo et al., 2017).
Molecular Structure Analysis
Structural and molecular interaction studies of related compounds reveal insights into their stability and potential mechanisms of action. For example, antipyrine derivatives were characterized through X-ray structure analysis, Hirshfeld surface analysis, and DFT calculations, providing detailed information on their molecular interactions, which include hydrogen bonding and π-interactions. These interactions contribute significantly to the stabilization of the molecular structures and could play a critical role in their biological activities (Saeed et al., 2020).
Synthesis and Characterization
The synthesis and characterization of novel compounds with potential biological activities, incorporating thiazolidinone and benzamide groups, have been described. These compounds were synthesized through various chemical reactions and characterized using techniques such as IR, NMR, and mass spectrometry. Their potential as antimicrobial and anticancer agents highlights the importance of structural modifications to enhance biological activities (Hossaini et al., 2017).
Propiedades
IUPAC Name |
2-bromo-N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O3S/c17-15-5-2-1-4-14(15)16(20)18-12-6-8-13(9-7-12)19-10-3-11-23(19,21)22/h1-2,4-9H,3,10-11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXGMJCOMVRHSPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Tert-butyl 4-[[[2-[ethyl(prop-2-enoyl)amino]acetyl]amino]methyl]-3,6-dihydro-2H-pyridine-1-carboxylate](/img/structure/B2767231.png)

![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2767235.png)
![2-[1-[2-(4-Chloro-3,5-dimethylphenoxy)acetyl]piperidin-4-yl]-6-cyclopropylpyridazin-3-one](/img/structure/B2767236.png)

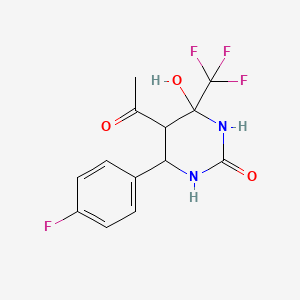
![3-(3-fluorobenzenesulfonamido)-N-[(furan-2-yl)methyl]benzamide](/img/structure/B2767241.png)
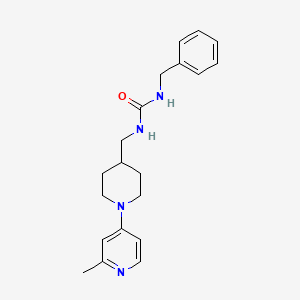
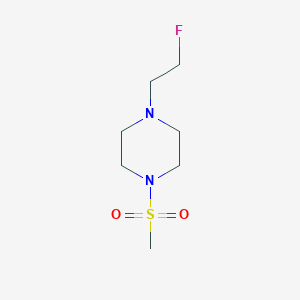
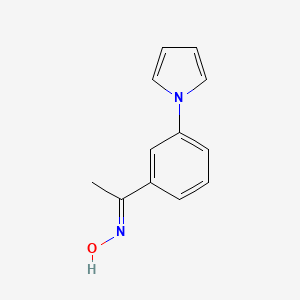
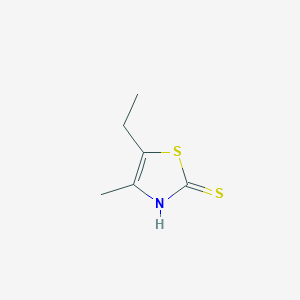
![3-(2,5-dimethoxyphenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2767249.png)
![N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide](/img/no-structure.png)
